N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide
Overview
Description
N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, an anilino group, and a phenylprop-1-en-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide typically involves the condensation of furan-2-carboxylic acid with an appropriate aniline derivative. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach minimizes the risk of impurities and enhances the overall efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the carbonyl group may produce alcohol derivatives .
Scientific Research Applications
N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
N-(3-anilino-3-oxo-1-phenylprop-1-en-2-yl)benzamide: This compound shares a similar structure but has a benzamide group instead of a furan ring.
Benzofuran derivatives: These compounds contain a benzofuran ring and exhibit similar biological activities.
Uniqueness
N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide is unique due to the presence of both a furan ring and an anilino group, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds .
Properties
IUPAC Name |
N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c23-19(21-16-10-5-2-6-11-16)17(14-15-8-3-1-4-9-15)22-20(24)18-12-7-13-25-18/h1-14H,(H,21,23)(H,22,24)/b17-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISUVPGHXUSONN-SAPNQHFASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=CC=C2)/NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001329308 | |
Record name | N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001329308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26726301 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
69763-54-8 | |
Record name | N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001329308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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